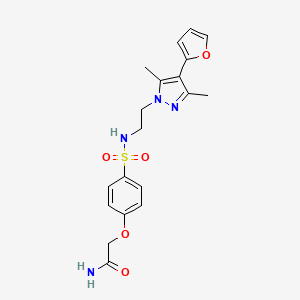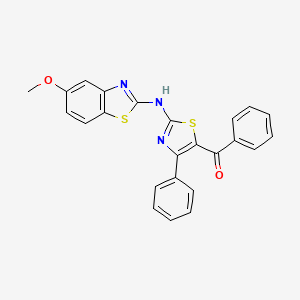
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is an intriguing organic compound combining a diverse array of functional groups, including furan, pyrazole, sulfonamide, and phenoxyacetamide moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide involves multiple steps:
Preparation of 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole through a cyclization reaction of furfural and a suitable dicarbonyl compound.
N-alkylation of the pyrazole ring with a bromoethyl sulfonamide.
Coupling of the resulting N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfonamide with phenoxyacetic acid or its derivatives under appropriate conditions, such as using coupling agents like EDCI/HOBt.
Industrial Production Methods: While detailed industrial processes might vary, large-scale production would likely optimize the above steps, incorporating efficient reaction conditions and purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The furan ring can undergo oxidative cleavage under strong oxidative conditions.
Reduction: Nitro or azide derivatives can be reduced to amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents such as KMnO₄ or O₃.
Reducing agents like H₂/Pd or LiAlH₄.
Nucleophiles such as alkoxides or thiolates for substitution reactions.
Major Products:
Oxidative cleavage can yield carbonyl compounds from the furan ring.
Reduction can produce various amines.
Substitution reactions yield derivatives based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is explored for:
Chemistry: Its structural motifs are useful in synthesizing more complex organic compounds and studying reaction mechanisms.
Biology: It may have potential biological activity due to its structural similarity to bioactive compounds.
Medicine: Analogues could be investigated for pharmacological effects, such as anti-inflammatory or antimicrobial properties.
Industry: Its unique structure could be exploited in designing novel materials with specific properties.
Wirkmechanismus
Mechanism: The mechanism by which this compound exerts its effects can vary. For example:
As an inhibitor, it might interact with specific enzymes, altering their function.
As a binding agent, it may interact with receptors, initiating or blocking signaling pathways.
Molecular Targets and Pathways: The compound’s sulfamoyl and pyrazole groups suggest potential interactions with proteins that have sulfonamide-binding or hydrogen-bonding sites. Pathway modulation would depend on the biological target.
Vergleich Mit ähnlichen Verbindungen
Other sulfonamides like sulfamethoxazole.
Pyrazole derivatives such as celecoxib (a COX-2 inhibitor).
Phenoxyacetamides like 2,4-D (a herbicide).
Each of these compounds exhibits specific chemical or biological properties, but 2-(4-(N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide's combination of functional groups might offer unique reactivity and applications.
Hope that helps with your research! What's next on your list?
Eigenschaften
IUPAC Name |
2-[4-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O5S/c1-13-19(17-4-3-11-27-17)14(2)23(22-13)10-9-21-29(25,26)16-7-5-15(6-8-16)28-12-18(20)24/h3-8,11,21H,9-10,12H2,1-2H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZALPIIQLSSPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-4-[(4-methoxyphenyl)methyl]-1Lambda(6)-thiane-1,1-dione](/img/structure/B2540411.png)
![methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate](/img/structure/B2540412.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2540414.png)
![2-(4-Methylphenyl)-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2540415.png)

![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)

![3-{4-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-6-(2-methylphenyl)pyridazine](/img/structure/B2540424.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)
![3-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2540428.png)
![5-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-4-methoxy-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2540430.png)
